(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-[4-(propan-2-yl)benzyl]prop-2-enamide
Description
Properties
Molecular Formula |
C23H27NO3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C23H27NO3S/c1-18(2)21-11-8-20(9-12-21)16-24(22-14-15-28(26,27)17-22)23(25)13-10-19-6-4-3-5-7-19/h3-13,18,22H,14-17H2,1-2H3/b13-10+ |
InChI Key |
FAQKENBFIOJUNB-JLHYYAGUSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons Olefination
The (E)-configured α,β-unsaturated acid is synthesized via a Horner-Wadsworth-Emmons reaction between benzaldehyde and triethyl phosphonoacetate, followed by hydrolysis:
Key Parameters :
-
Reaction conducted at 0°C to 25°C under nitrogen.
-
Yields: 85–92% for the ester intermediate; 95% hydrolysis efficiency.
Characterization Data :
-
H NMR (500 MHz, CDCl) : δ 7.82 (d, J = 15.9 Hz, 1H, CH=CO), 7.54–7.32 (m, 5H, Ar-H), 6.43 (d, J = 15.9 Hz, 1H, CH=C), 12.1 (s, 1H, COOH).
Preparation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Isopropylbenzyl)Amine
Stepwise N-Alkylation of 1,1-Dioxidotetrahydrothiophen-3-Amine
To avoid over-alkylation, a two-step protection-alkylation-deprotection sequence is employed:
Step 1: Protection of Primary Amine
Step 2: N-Alkylation with 4-Isopropylbenzyl Bromide
Step 3: Deprotection of Boc Group
Characterization Data :
-
H NMR (500 MHz, DMSO-d) : δ 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 7.15 (d, J = 8.1 Hz, 2H, Ar-H), 3.72 (s, 2H, CHN), 3.45–3.25 (m, 2H, tetrahydrothiophene-H), 2.95–2.85 (m, 1H, CH(CH)), 2.60–2.40 (m, 2H, tetrahydrothiophene-H), 1.22 (d, J = 6.9 Hz, 6H, CH(CH)).
Amide Coupling: Final Step Synthesis
Propylphosphonic Anhydride (T3P)-Mediated Coupling
The secondary amine is coupled with (E)-3-phenylacrylic acid using T3P in dichloromethane:
Optimized Conditions :
-
Coupling Agent : T3P (50% in ethyl acetate, 1.2 equiv).
-
Base : Triethylamine (2.5 equiv).
-
Solvent : DCM (0.2 M).
-
Workup : Aqueous NaHCO wash, extraction with ethyl acetate, silica gel chromatography (ethyl acetate/petroleum ether gradient).
Characterization Data :
-
H NMR (500 MHz, DMSO-d) : δ 7.65 (d, J = 15.8 Hz, 1H, CH=CO), 7.45–7.20 (m, 9H, Ar-H), 6.52 (d, J = 15.8 Hz, 1H, CH=C), 4.85 (s, 2H, NCHAr), 3.60–3.45 (m, 2H, tetrahydrothiophene-H), 3.30–3.10 (m, 2H, tetrahydrothiophene-H), 2.95–2.85 (m, 1H, CH(CH)), 2.50–2.40 (m, 2H, tetrahydrothiophene-H), 1.25 (d, J = 6.9 Hz, 6H, CH(CH)).
Alternative Synthetic Routes and Optimization
Carbodiimide-Based Coupling (EDCl/HOBt)
Comparable yields (76–79%) are achieved using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
Advantages :
Disadvantages :
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-[4-(propan-2-yl)benzyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: The phenyl and prop-2-enamide groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-[4-(propan-2-yl)benzyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Fluorine in improves metabolic stability and membrane permeability due to its small size and high electronegativity . Methoxy groups in introduce hydrogen-bonding capacity, favoring interactions with polar residues in enzymes or receptors .
Steric and Lipophilicity Considerations: The 4-isopropylbenzyl group in the target compound provides steric bulk, which may reduce off-target interactions but also limit solubility.
Molecular Weight and Pharmacokinetics :
Methodological Considerations in Structural Comparison
Crystallographic Validation
- Single-crystal X-ray diffraction (e.g., using SHELX ) confirms the (2E)-configuration of acrylamide derivatives, ensuring structural fidelity in comparisons .
- Tools like OLEX2 integrate refinement and analysis, enabling precise measurement of bond angles and torsional strain in analogs.
Computational Similarity Assessment
- Molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients quantify structural similarity, guiding virtual screening (VS) workflows .
- Activity cliffs (structurally similar compounds with divergent bioactivities) highlight the importance of minor substituent changes, as seen in vs. the target compound .
Q & A
Q. What are the key steps in synthesizing the compound, and which analytical techniques confirm its structural integrity?
The synthesis typically involves:
- Acylation : Reacting an amine precursor (e.g., tetrahydrothiophene-3-amine-1,1-dioxide) with an acryloyl chloride derivative in the presence of triethylamine to neutralize HCl byproducts.
- Condensation : Coupling intermediates using polar aprotic solvents (e.g., dichloromethane) under inert atmospheres . Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify stereochemistry and functional groups.
- Mass Spectrometry (MS) : To confirm molecular weight (±1 Da accuracy).
- X-ray Crystallography : For absolute stereochemical assignment if crystals are obtainable .
Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence physicochemical properties?
This moiety enhances:
- Solubility : Sulfone groups improve water solubility compared to non-oxidized thiophenes.
- Metabolic Stability : Resistance to oxidative degradation due to the sulfone group.
- Pharmacokinetics : Increased bioavailability in preclinical models, as observed in analogues . Experimental methods to assess these include:
- LogP Measurements : Shake-flask or HPLC-based partitioning.
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability .
Q. Which spectroscopic/chromatographic methods are essential for purity and structural characterization?
Critical techniques include:
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns (e.g., 70:30 acetonitrile/water mobile phase).
- Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650 cm) and sulfone S=O peaks (~1300 cm).
- Thin-Layer Chromatography (TLC) : Rapid monitoring of reaction progress (e.g., silica gel plates with UV visualization) .
Advanced Research Questions
Q. What strategies optimize synthetic yield in multi-step reactions, particularly acylation and condensation?
Key optimizations:
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent Selection : Use dimethylformamide (DMF) for condensation to enhance nucleophilicity.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate amide bond formation. Yield improvements (>20%) are achievable via Design of Experiments (DoE) methodologies, with reaction progress monitored by HPLC .
Q. How can researchers resolve contradictions in reported biological activities across in vitro assays?
Contradictions may arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or compound concentrations.
- Off-Target Effects : Use selectivity panels (e.g., kinase profiling) to identify unintended interactions.
- Purity Artifacts : Re-evaluate compound purity via HPLC-MS and retest in orthogonal assays (e.g., surface plasmon resonance for binding affinity) .
Q. What experimental approaches study multi-target interactions with biological receptors?
Recommended methods:
- Molecular Docking : Screen against homology models of GPCRs or kinases (e.g., AutoDock Vina).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Mutagenesis Studies : Identify critical residues (e.g., alanine scanning of receptor active sites) .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and toxicity profiles?
Case study comparisons:
- Chlorophenyl vs. Fluorophenyl Analogues : Chlorine increases lipophilicity (higher LogP) but may elevate hepatotoxicity in vitro (e.g., HepG2 cell viability assays).
- Methoxy Substitutions : Improve metabolic stability but reduce solubility. SAR Analysis : Use combinatorial libraries and machine learning models to predict toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
